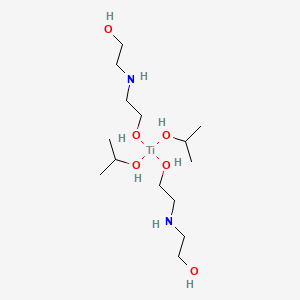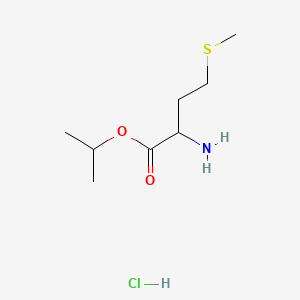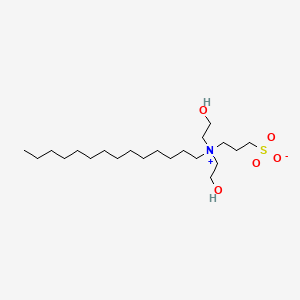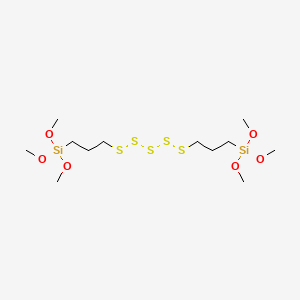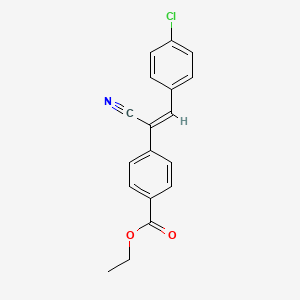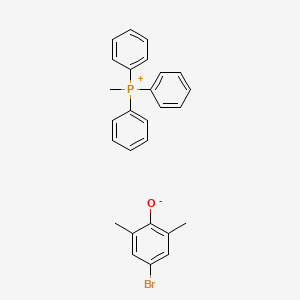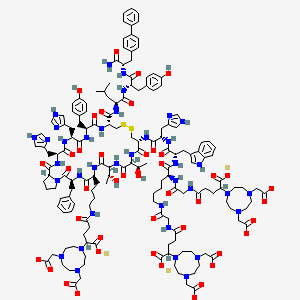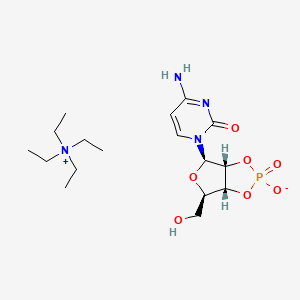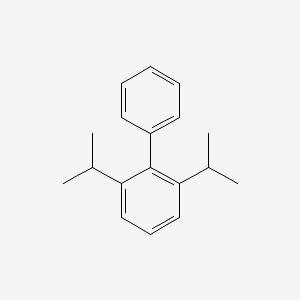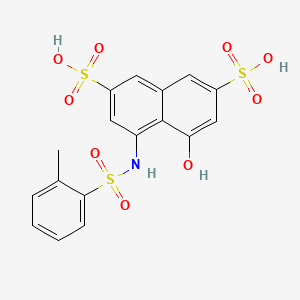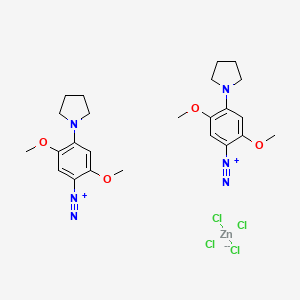
7,10-Octadecadienoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Octadecadienoic acid, methyl ester is a chemical compound with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol . . This compound is a type of fatty acid methyl ester, which is commonly found in various natural oils and fats. It is typically a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ethyl acetate .
Vorbereitungsmethoden
. The reaction is typically catalyzed by an acid or base, such as sulfuric acid or sodium methoxide, under reflux conditions. The reaction can be represented as follows:
7,10-Octadecadienoic acid+Methanol→7,10-Octadecadienoic acid, methyl ester+Water
In industrial settings, the production of this compound often involves the transesterification of vegetable oils, which are rich in linoleic acid, with methanol in the presence of a catalyst .
Analyse Chemischer Reaktionen
7,10-Octadecadienoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and hydroperoxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can be reduced to form saturated esters using reducing agents such as hydrogen in the presence of a metal catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
7,10-Octadecadienoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: This compound is studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Research has explored its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biodiesel and as a component in lubricants and surfactants
Wirkmechanismus
The mechanism of action of 7,10-Octadecadienoic acid, methyl ester involves its incorporation into biological membranes, where it can influence membrane fluidity and function. It may also interact with specific receptors and enzymes, modulating various signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
7,10-Octadecadienoic acid, methyl ester can be compared with other similar compounds, such as:
9,12-Octadecadienoic acid, methyl ester:
10,12-Octadecadienoic acid, methyl ester: This compound has a different configuration of double bonds, which can affect its reactivity and applications .
The uniqueness of this compound lies in its specific double bond positions, which can influence its chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
56554-24-6 |
|---|---|
Molekularformel |
C19H34O2 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
methyl (7E,10E)-octadeca-7,10-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10,12-13H,3-8,11,14-18H2,1-2H3/b10-9+,13-12+ |
InChI-Schlüssel |
QETDZFXKONOEOC-OKLKQMLOSA-N |
Isomerische SMILES |
CCCCCCC/C=C/C/C=C/CCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCCC=CCC=CCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




